3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
- The pyrazolo[1,5-a]pyrazine core is further reacted with piperazine derivatives under suitable conditions to form the desired piperazine ring structure.
Functionalization and Final Assembly
- The final steps involve the introduction of the pyridazine ring and phenyl group through various coupling reactions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions
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Preparation of Pyrazolo[1,5-a]pyrazine Core
- Starting materials: 3,5-dimethylpyrazole and acetophenone derivatives.
- Reaction conditions: The pyrazole ring is alkylated and then reacted with various amine derivatives using Cs₂CO₃ in methanol to form the pyrazolo[1,5-a]pyrazine core .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a probe to study biological processes and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyridazine ring with a pyrazolo[1,5-a]pyrazine moiety and a piperazine ring makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-2-4-16(5-3-1)17-6-7-19(24-23-17)25-12-14-26(15-13-25)20-18-8-9-22-27(18)11-10-21-20/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZIQJPERKMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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